Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
CAS No.: 859154-32-8
Cat. No.: VC7924511
Molecular Formula: C11H21N3O3
Molecular Weight: 243.30
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859154-32-8 |
|---|---|
| Molecular Formula | C11H21N3O3 |
| Molecular Weight | 243.30 |
| IUPAC Name | tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15) |
| Standard InChI Key | DABYYYLRDBQJTK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN |
Introduction
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.3 g/mol . It is known by several synonyms, including 1-Boc-Nipecotic acid hydrazide, and is used in research contexts . This compound belongs to the class of hydrazides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine group.
Safety Information
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed)
Synthesis
The synthesis of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with hydrazine or a hydrazine derivative. This process may require specific conditions such as temperature control and catalysts to ensure high yield and purity.
Applications
This compound is primarily used in research, particularly in organic synthesis and medicinal chemistry. It serves as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or biologically active compounds. The hydrazinecarbonyl group can be further modified to introduce other functional groups, making it versatile for various applications.
Research Findings
Research involving tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate often focuses on its role as a building block in organic synthesis. For instance, it can be used to synthesize compounds with potential biological activity, such as inhibitors or ligands for specific receptors.
Biological Activity
While specific biological activities of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate are not widely documented, compounds derived from it may exhibit interesting pharmacological properties. The hydrazinecarbonyl group can be modified to create molecules with affinity for certain biological targets.
Chemical Modifications
The compound can undergo various chemical modifications, such as condensation reactions with carbonyl compounds or reactions with other nucleophiles. These modifications allow researchers to introduce diverse functional groups, enhancing the compound's utility in synthesis.
Availability and Suppliers
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is available from several suppliers, including those specializing in research chemicals. It is often provided in high purity, typically 97% or higher, making it suitable for use in sensitive chemical reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume